1-Ethyl-2,3-dimethylimidazolium ethyl sulfate
Overview
Description
1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent solubility in water and organic solvents. It is widely used in various scientific and industrial applications due to its ability to dissolve a wide range of substances and its role as a green solvent.
Preparation Methods
1-Ethyl-2,3-dimethylimidazolium ethyl sulfate can be synthesized through the reaction of 1-methylimidazole with diethyl sulfate. The reaction typically involves the following steps:
Reaction of 1-methylimidazole with diethyl sulfate: This reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid.
Purification: The resulting product is purified to remove any impurities and obtain a high-purity ionic liquid.
Industrial production methods involve similar synthetic routes but on a larger scale, with additional steps for quality control and ensuring consistency in the final product.
Chemical Reactions Analysis
1-Ethyl-2,3-dimethylimidazolium ethyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-2,3-dimethylimidazolium ethyl sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent in various chemical reactions, including catalysis and synthesis of complex molecules.
Biology: The compound is used in biological studies for its ability to stabilize proteins and enzymes.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. These interactions can stabilize or destabilize specific molecular structures, leading to changes in their properties and reactivity. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
1-Ethyl-2,3-dimethylimidazolium ethyl sulfate is unique compared to other similar compounds due to its specific combination of thermal stability, solubility, and low volatility. Similar compounds include:
1-Ethyl-3-methylimidazolium ethyl sulfate: This compound has similar properties but differs in the position of the methyl group on the imidazolium ring.
1-Butyl-3-methylimidazolium hexafluorophosphate: This compound is used in similar applications but has different anionic properties due to the hexafluorophosphate group.
These comparisons highlight the unique properties of this compound, making it suitable for specific applications where other ionic liquids may not be as effective.
Properties
IUPAC Name |
1-ethyl-2,3-dimethylimidazol-3-ium;ethyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C2H6O4S/c1-4-9-6-5-8(3)7(9)2;1-2-6-7(3,4)5/h5-6H,4H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCREXKVIJBLHA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1C)C.CCOS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583356 | |
Record name | 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium ethyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
516474-08-1 | |
Record name | 1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium ethyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-2,3-dimethylimidazolium ethyl sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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